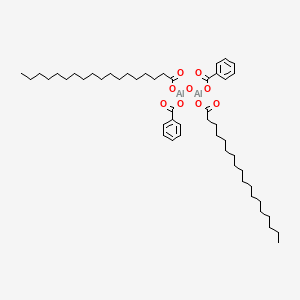
Bis(benzoato-O)bis(octadecanoato-O)-mu-oxodialuminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum: is a complex organoaluminum compound It is characterized by the presence of benzoate and octadecanoate ligands coordinated to aluminum atoms through oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum typically involves the reaction of aluminum alkoxides or aluminum halides with benzoic acid and octadecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Al(OR)3+C6H5COOH+C17H35COOH→(C6H5COO)2(C17H35COO)2Al2O
Industrial Production Methods: In an industrial setting, the production of bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum may involve large-scale reactions using aluminum chloride, benzoic acid, and octadecanoic acid. The reaction is typically conducted in a solvent such as toluene or xylene, and the product is purified through recrystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum can undergo oxidation reactions, particularly at the benzoate and octadecanoate ligands.
Substitution: The compound can participate in substitution reactions where the benzoate or octadecanoate ligands are replaced by other ligands.
Hydrolysis: In the presence of water, bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum can hydrolyze to form aluminum hydroxide and the corresponding acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be facilitated by using strong acids or bases.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of benzoate and octadecanoate.
Substitution: New organoaluminum compounds with different ligands.
Hydrolysis: Aluminum hydroxide, benzoic acid, and octadecanoic acid.
Aplicaciones Científicas De Investigación
Chemistry: Bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum is used as a precursor in the synthesis of other organoaluminum compounds. It is also studied for its coordination chemistry and structural properties.
Biology: In biological research, this compound is investigated for its potential use as a delivery agent for drugs and other bioactive molecules due to its ability to form stable complexes with various ligands.
Medicine: The compound’s potential as a drug delivery system is explored in medicinal chemistry. Its ability to form complexes with pharmaceutical agents can enhance the stability and bioavailability of certain drugs.
Industry: In industrial applications, bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum is used as a catalyst in polymerization reactions and as an additive in lubricants and coatings to improve their properties.
Mecanismo De Acción
The mechanism by which bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum exerts its effects involves the coordination of its ligands to aluminum atoms. This coordination creates a stable complex that can interact with various molecular targets. The pathways involved include ligand exchange, oxidation-reduction reactions, and hydrolysis, depending on the specific application and conditions.
Comparación Con Compuestos Similares
Bis(acetato)aluminum: Similar in structure but with acetate ligands instead of benzoate and octadecanoate.
Bis(stearato)aluminum: Contains stearate ligands, which are similar to octadecanoate but differ in chain length.
Bis(benzoato)aluminum: Contains only benzoate ligands without the octadecanoate component.
Uniqueness: Bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum is unique due to the combination of benzoate and octadecanoate ligands, which provide distinct structural and chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
94134-85-7 |
|---|---|
Fórmula molecular |
C50H80Al2O9 |
Peso molecular |
879.1 g/mol |
Nombre IUPAC |
[[benzoyloxy(octadecanoyloxy)alumanyl]oxy-octadecanoyloxyalumanyl] benzoate |
InChI |
InChI=1S/2C18H36O2.2C7H6O2.2Al.O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*8-7(9)6-4-2-1-3-5-6;;;/h2*2-17H2,1H3,(H,19,20);2*1-5H,(H,8,9);;;/q;;;;2*+2;/p-4 |
Clave InChI |
LWTCSEHMXVKKSF-UHFFFAOYSA-J |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O[Al](OC(=O)C1=CC=CC=C1)O[Al](OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















